molecular formula C10H16O6 B8588274 2-ethoxy-3-oxo-succinic acid diethyl ester

2-ethoxy-3-oxo-succinic acid diethyl ester

Cat. No.: B8588274
M. Wt: 232.23 g/mol
InChI Key: DSPWQLKSFCMYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-3-oxo-succinic acid diethyl ester is an organic compound with the molecular formula C10H16O6. . This compound is a diester derivative of succinic acid and is characterized by the presence of ethoxy and oxo functional groups.

Properties

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

diethyl 2-ethoxy-3-oxobutanedioate

InChI

InChI=1S/C10H16O6/c1-4-14-8(10(13)16-6-3)7(11)9(12)15-5-2/h8H,4-6H2,1-3H3

InChI Key

DSPWQLKSFCMYDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-ethoxy-3-oxo-succinic acid diethyl ester can be synthesized through the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature . The reaction involves the formation of a carbon-carbon bond between the ethyl cyanacetate and diethyl oxalate, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for diethyl 2-ethoxy-3-oxosuccinate are not widely documented, the general approach involves large-scale Claisen condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-3-oxo-succinic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of diethyl 2-ethoxy-3-carboxysuccinate.

    Reduction: Formation of diethyl 2-ethoxy-3-hydroxysuccinate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-3-oxo-succinic acid diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-ethoxy-3-oxosuccinate involves its reactivity towards nucleophiles and electrophiles. The presence of the oxo group makes it susceptible to nucleophilic attack, while the ethoxy group can undergo substitution reactions. These interactions are crucial in its role as a building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-3-oxo-succinic acid diethyl ester is unique due to the presence of the ethoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in the synthesis of various organic compounds and enhances its versatility in chemical research .

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